molecular formula C12H17NO2 B1415849 3-(4-Isopropoxyphenoxy)-azetidine CAS No. 2228819-25-6

3-(4-Isopropoxyphenoxy)-azetidine

Cat. No. B1415849
M. Wt: 207.27 g/mol
InChI Key: CCZWDEZXEFFPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-(4-Isopropoxyphenoxy)-azetidine involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters (including 1°, 2°, and 3°) are subjected to a radical-based protodeboronation process. When combined with a Matteson–CH₂–homologation step, this protocol enables the formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation. Researchers have applied this sequence to methoxy-protected compounds like (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation has been utilized in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of 3-(4-Isopropoxyphenoxy)-azetidine consists of an azetidine ring (a four-membered heterocycle) linked to a phenoxy group via an isopropoxy substituent. The arrangement of atoms within the ring and the specific connectivity of functional groups play a crucial role in its properties and reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity centers around its ability to modulate specific receptors. Notably, it interacts with the alpha-1 adrenergic receptor , which regulates blood pressure and blood vessel contraction. This modulation leads to blood vessel relaxation and a subsequent decrease in blood pressure. Additionally, antioxidant properties have been observed, suggesting potential health benefits.


Physical And Chemical Properties Analysis

  • Solubility : Varies based on the specific environment and functional groups

properties

IUPAC Name

3-(4-propan-2-yloxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)14-10-3-5-11(6-4-10)15-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZWDEZXEFFPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropoxyphenoxy)-azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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